molecular formula C17H25N5O2 B12160614 N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B12160614
M. Wt: 331.4 g/mol
InChI Key: LXGIPWWAUKXIPL-UHFFFAOYSA-N
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Description

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . This compound, in particular, has garnered interest for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multiple steps. One common method is the use of “click” chemistry, which is a copper-catalyzed azide-alkyne cycloaddition reaction . This method is favored for its high efficiency and selectivity. The reaction conditions often include the use of aqueous solvents and mild temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This binding is often facilitated by hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Properties

Molecular Formula

C17H25N5O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

InChI

InChI=1S/C17H25N5O2/c1-11-14(12(2)24-22-11)8-10-16(23)19-17-18-15(20-21-17)9-7-13-5-3-4-6-13/h13H,3-10H2,1-2H3,(H2,18,19,20,21,23)

InChI Key

LXGIPWWAUKXIPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NNC(=N2)CCC3CCCC3

Origin of Product

United States

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